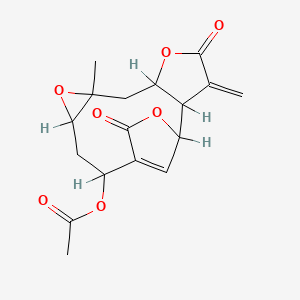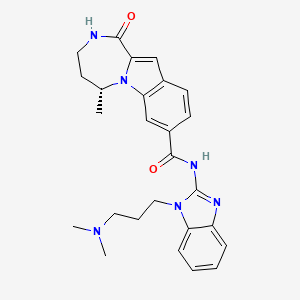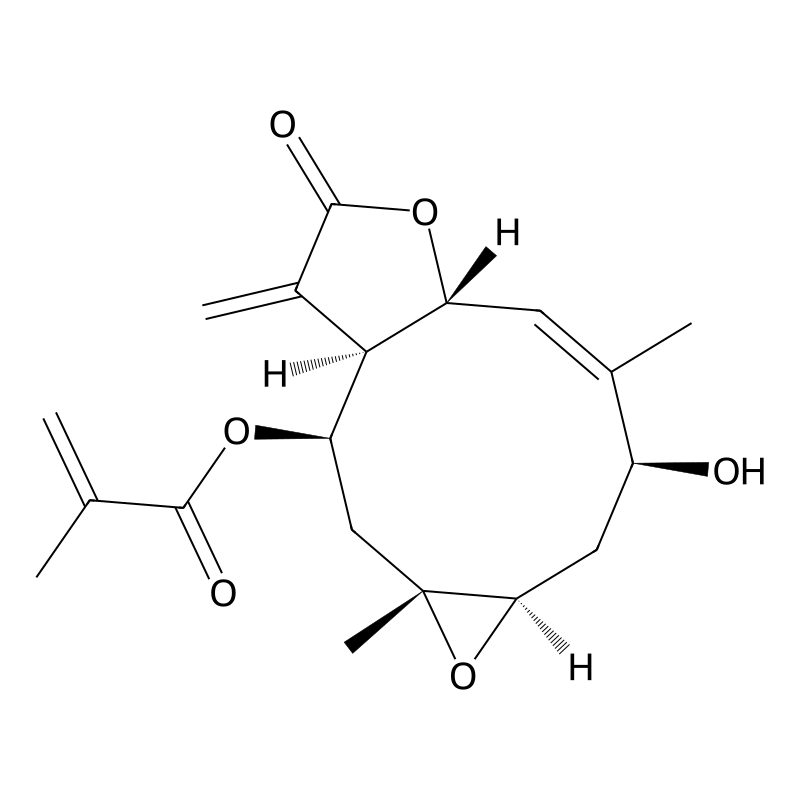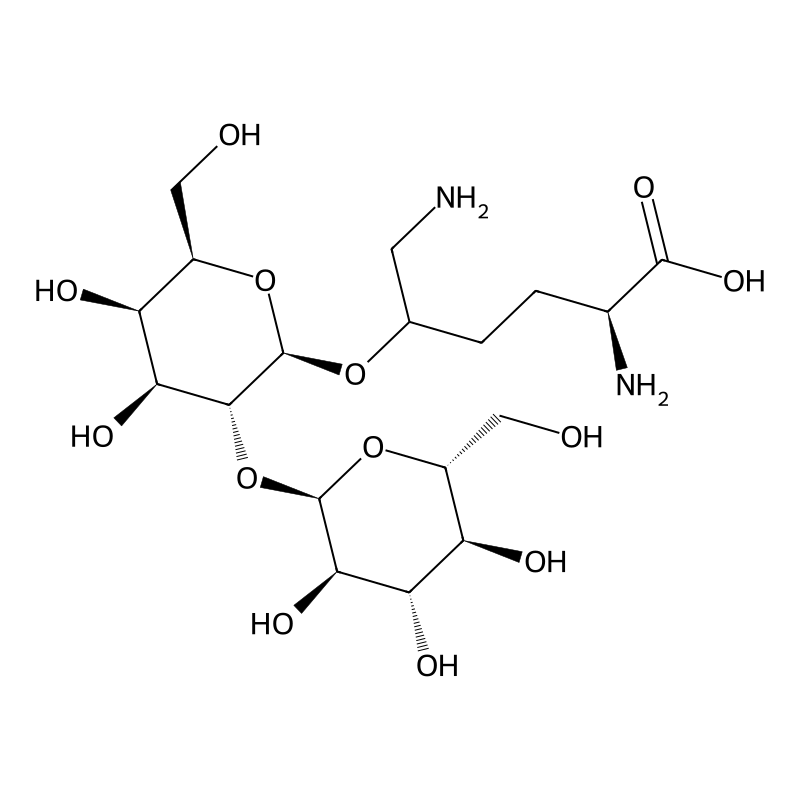Scandenolide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Scandenolide is a sesquiterpene lactone primarily isolated from the plant Mikania cordata, which is known for its medicinal properties. This compound exhibits a unique structure characterized by a 15-carbon skeleton, typical of sesquiterpenes, and is recognized for its potential biological activities, including anti-inflammatory and antimicrobial effects. Scandenolide's molecular formula is and it has been identified as a key bioactive component within the Mikania genus, which is prevalent in tropical regions .
Scandenolide has demonstrated significant biological activities, including:
- Anti-inflammatory Activity: It inhibits leukotriene production, which plays a critical role in inflammatory responses .
- Antimicrobial Properties: Studies indicate that scandenolide exhibits antimicrobial effects against various pathogens, contributing to its traditional use in herbal medicine .
- Cytotoxicity: Compared to other compounds in its class, scandenolide shows relatively low cytotoxicity towards mammalian cells, making it a safer alternative for therapeutic applications .
The synthesis of scandenolide can be achieved through several methods:
- Extraction from Natural Sources: The primary method involves extracting scandenolide from the leaves of Mikania cordata using solvents like chloroform or methanol. This process often includes steps such as ultrasonic extraction and chromatography to isolate the compound effectively .
- Chemical Synthesis: Although less common, synthetic routes have been explored using starting materials that mimic the natural precursors found in plants. These methods typically involve multi-step reactions including cyclization and functional group transformations .
Scandenolide has several applications:
- Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, it is considered for use in developing new medications.
- Cosmetics: Its bioactivity makes it a candidate for formulations aimed at reducing inflammation or infection in skin care products.
- Traditional Medicine: Used in various cultures for treating ailments related to inflammation and infections .
Research on scandenolide's interactions with biological systems has revealed its potential as an inhibitor of leukotriene synthesis. This suggests that it may interact with enzymes involved in inflammatory pathways, such as lipoxygenases. Additionally, studies have indicated that scandenolide may modulate cellular signaling pathways, impacting cell proliferation and apoptosis .
Several compounds share structural similarities with scandenolide, particularly within the sesquiterpene lactone class:
| Compound Name | Source Plant | Biological Activity | Unique Features |
|---|---|---|---|
| Mikanolide | Mikania micrantha | Antimicrobial, anti-inflammatory | Exhibits higher cytotoxicity |
| Deoxymikanolide | Mikania micrantha | Antimicrobial | Less potent than scandenolide |
| Dihydroscandenolide | Mikania cordata | Antimicrobial | Structural variation affects activity |
| Miscandenin | Various Mikania spp. | Anti-inflammatory | Known for analgesic properties |
Scandenolide stands out due to its specific anti-inflammatory effects combined with lower cytotoxicity compared to other sesquiterpene lactones. Its unique profile makes it a valuable compound for further research and potential therapeutic applications .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Other CAS
Dates
2: Li Y, Li J, Li Y, Wang XX, Cao AC. Antimicrobial constituents of the leaves of Mikania micrantha H. B. K. PLoS One. 2013 Oct 2;8(10):e76725. doi: 10.1371/journal.pone.0076725. eCollection 2013. PubMed PMID: 24098556; PubMed Central PMCID: PMC3788719.
3: Ahmed M, Rahman MT, Alimuzzaman M, Shilpi JA. Analgesic sesquiterpene dilactone from Mikania cordata. Fitoterapia. 2001 Dec;72(8):919-21. PubMed PMID: 11731117.
4: Laurella LC, Cerny N, Bivona AE, Sánchez Alberti A, Giberti G, Malchiodi EL, Martino VS, Catalan CA, Alonso MR, Cazorla SI, Sülsen VP. Assessment of sesquiterpene lactones isolated from Mikania plants species for their potential efficacy against Trypanosoma cruzi and Leishmania sp. PLoS Negl Trop Dis. 2017 Sep 25;11(9):e0005929. doi: 10.1371/journal.pntd.0005929. eCollection 2017 Sep. PubMed PMID: 28945741; PubMed Central PMCID: PMC5629014.








